

Application Notes and Protocols: Captopril Bromo Analog as a Chemical Probe

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Compound of Interest

Compound Name: Captopril bromo analog

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Introduction

Captopril is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, and is widely used in the treatment of hypertension and heart failure.[1][2] It functions by competitively inhibiting ACE, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[3][4] To further investigate the molecular interactions of captopril and to identify potential off-target binding proteins, a **captopril bromo analog** can be employed as a chemical probe. This document provides detailed application notes and protocols for the use of a hypothetical Captopril Bromoacetamide Probe (CBA-Probe) for activity-based protein profiling (ABPP).

The CBA-Probe is designed with two key features: the captopril scaffold, which directs the probe to ACE and other potential binding partners, and a reactive bromoacetamide group. This electrophilic "warhead" can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site or nearby regions of target proteins. This covalent labeling strategy enables the visualization, identification, and quantification of target engagement.

Applications

- In Vitro Target Validation: Covalently label purified ACE to confirm direct binding and assess labeling efficiency.
- Proteome-Wide Off-Target Profiling: Identify potential off-target proteins of captopril in complex biological samples like cell lysates, which is crucial for understanding potential side effects and polypharmacology.[\[5\]](#)
- Competitive Displacement Assays: Confirm the specificity of probe-target interactions by competing away the labeling with an excess of the parent drug, captopril.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables represent hypothetical data from experiments using the Captopril Bromoacetamide Probe (CBA-Probe) to illustrate expected outcomes.

Table 1: In Vitro Activity of Captopril and CBA-Probe against Human ACE

Compound	Assay Type	Endpoint	Value (nM)
Captopril	Enzyme Inhibition	IC ₅₀	25
CBA-Probe (Alkyne)	Covalent Labeling	EC ₅₀	250
CBA-Probe (Fluorescent)	Covalent Labeling	EC ₅₀	350

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of reversible inhibition. EC₅₀ (Half-maximal effective concentration) for labeling reflects the concentration of the probe required to label 50% of the active enzyme.

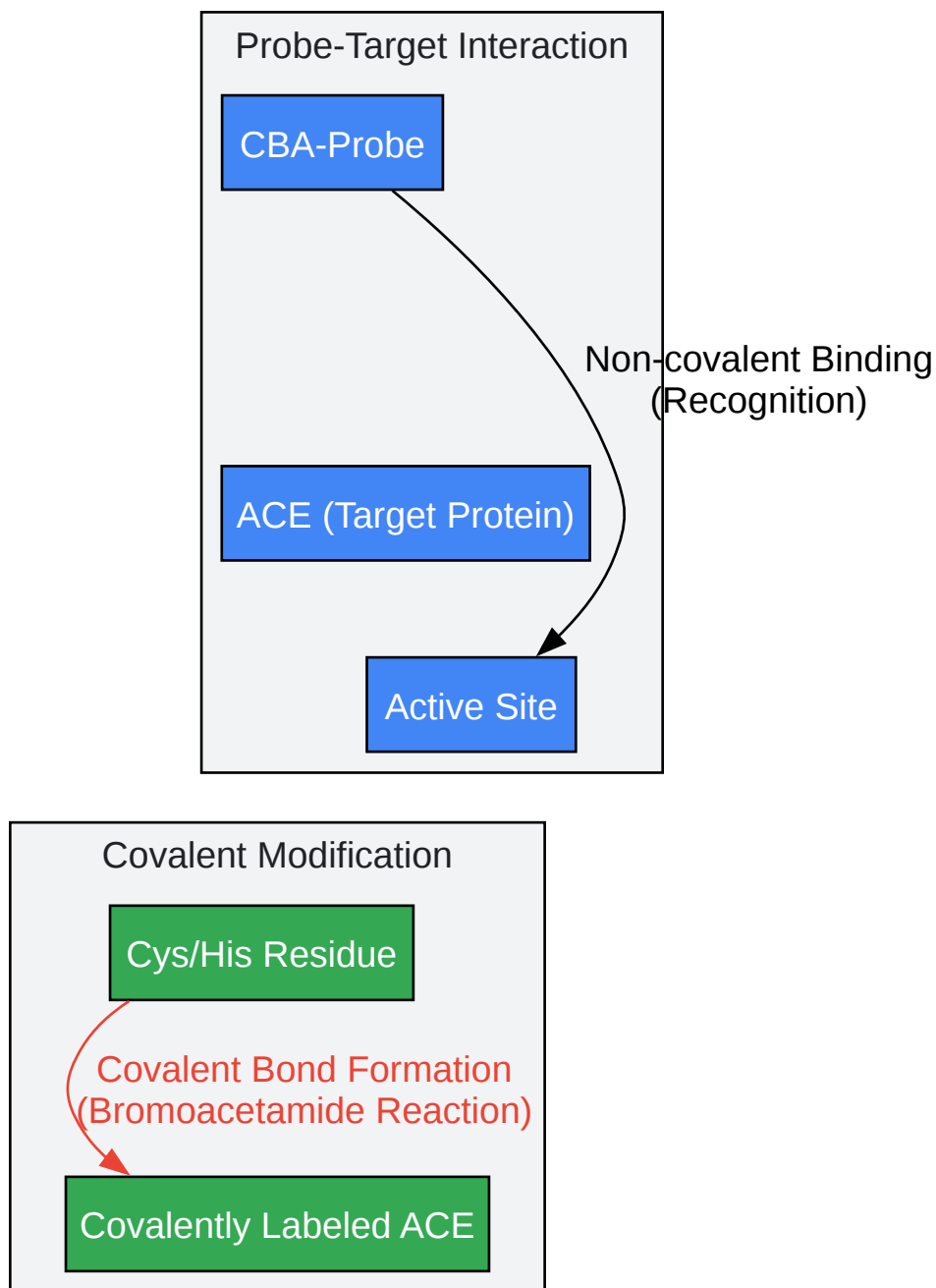
Table 2: Potential Off-Targets of CBA-Probe Identified in A549 Cell Lysate via Proteomics

UniProt ID	Protein Name	Peptide Sequence Identified	Fold Change (Probe vs. Control)
P12830	Angiotensin-converting enzyme (ACE)	[K]+QLAEDQVQK+[C]	25.4
P04035	Carbonic anhydrase 2	[R]+VLDALQAIK+[C]	4.2
P00390	Dihydrolipoamide dehydrogenase	[K]+ITLEEVAAR+[C]	3.1
P08263	Cathepsin B	[R]+WLVGSLISL+[C]	2.5

[C*] indicates the covalently modified cysteine residue by the CBA-Probe.

Visualizations: Pathways and Workflows

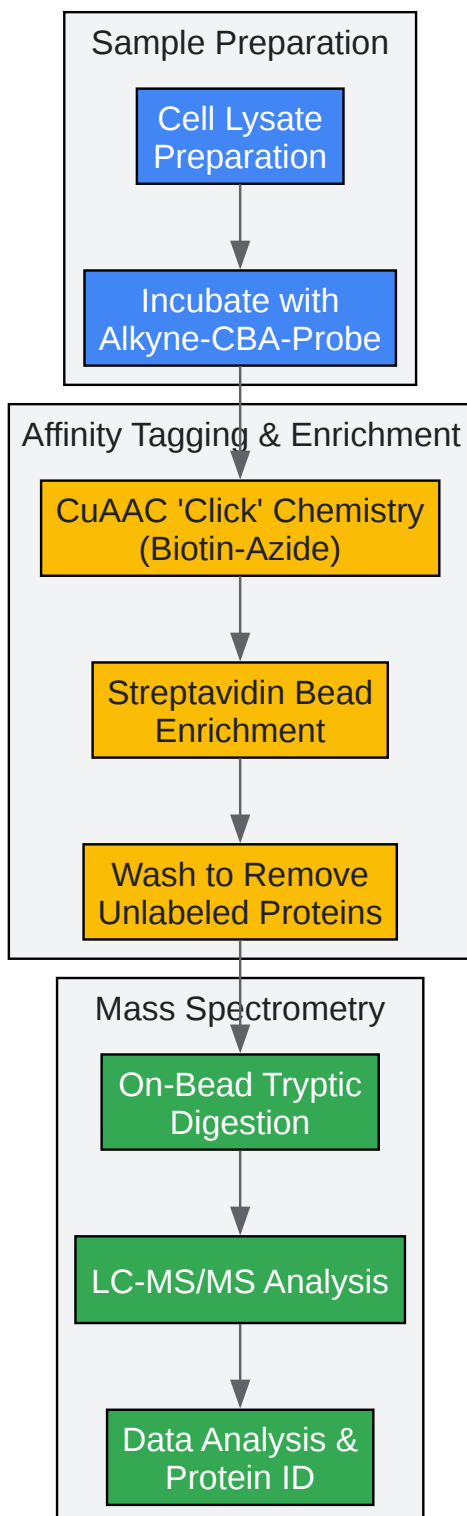
Mechanism of Captopril Bromoacetamide Probe (CBA-Probe)



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Mechanism of CBA-Probe covalent labeling.

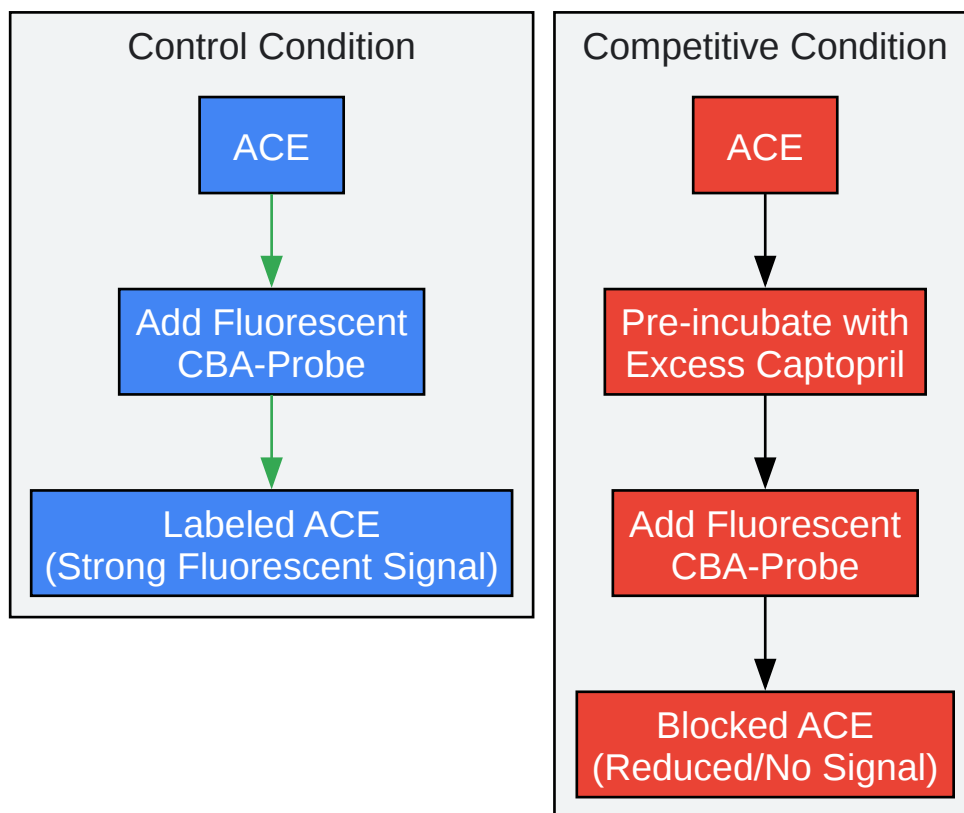
Proteomic Workflow for Off-Target Identification



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Workflow for proteomic profiling with CBA-Probe.

Competitive Displacement Assay Logic



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Logic of the competitive displacement assay.

Experimental Protocols

Protocol 1: Synthesis of Captopril Bromoacetamide (Alkyne) Probe

This protocol describes a plausible synthetic route for a CBA-Probe containing a terminal alkyne for click chemistry.

Materials:

- (2S)-1-((S)-3-amino-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (amine-modified captopril precursor)
- Bromoacetic acid N-hydroxysuccinimide ester (NHS-Bromoacetate)

- Propargylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Synthesis of Amine-Captopril Precursor: The synthesis starts from a protected L-proline and involves coupling with a protected 3-amino-2-methylpropanoic acid derivative, followed by deprotection to yield the free amine precursor. This multi-step synthesis should follow established peptide coupling procedures.[\[9\]](#)
- Bromoacetylation: a. Dissolve the amine-modified captopril precursor (1.0 eq) in anhydrous DCM. b. Add DIPEA (2.0 eq) to the solution and cool to 0°C. c. In a separate flask, dissolve Bromoacetic acid NHS ester (1.2 eq) in anhydrous DCM. d. Add the NHS-bromoacetate solution dropwise to the precursor solution with stirring. e. Allow the reaction to warm to room temperature and stir for 12 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate and then brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel chromatography to yield the bromoacetylated captopril intermediate.[\[10\]](#)[\[11\]](#)
- Alkyne Tagging (Conceptual): This step is a simplification. A more robust synthesis would incorporate the alkyne via a linker before the bromoacetylation step. For conceptual

purposes, one could envision a further modification where the carboxylic acid of the proline ring is coupled to propargylamine using standard DCC coupling chemistry. a. Dissolve the bromoacetylated intermediate (1.0 eq) in anhydrous DMF. b. Add propargylamine (1.5 eq), DCC (1.2 eq), and a catalytic amount of DMAP. c. Stir at room temperature for 24 hours. d. Filter the reaction mixture to remove dicyclohexylurea. e. Purify the filtrate by reverse-phase HPLC to obtain the final Captopril Bromoacetamide (Alkyne) Probe.

Protocol 2: In Vitro Labeling of Purified ACE

This protocol is for labeling purified recombinant human ACE with a fluorescent CBA-Probe.

Materials:

- Purified recombinant human ACE (1 mg/mL stock)
- Fluorescent CBA-Probe (e.g., with a TAMRA tag, 10 mM stock in DMSO)
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
- 4x Laemmli Sample Buffer
- SDS-PAGE gels (e.g., 4-20% gradient)
- Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)^[2]

Procedure:

- Prepare Protein Solution: Dilute the ACE stock to a final concentration of 1 μ M in pre-warmed Assay Buffer.
- Probe Labeling: a. In a microcentrifuge tube, add 49 μ L of the 1 μ M ACE solution. b. Add 1 μ L of the 10 mM fluorescent CBA-Probe stock (final concentration 200 μ M) or DMSO as a negative control. c. Incubate at 37°C for 30 minutes.
- Quench Reaction: Add 17 μ L of 4x Laemmli Sample Buffer to the reaction. Do not boil the sample, as this can quench the fluorescence of some dyes. Heat at 70°C for 5-10 minutes.^[12]

- SDS-PAGE: a. Load 20 μ L of each sample onto the SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- In-Gel Fluorescence Scanning: a. Carefully remove the gel from the cassette and wash briefly with deionized water. b. Place the gel on the imaging surface of the fluorescence scanner. c. Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore (e.g., TAMRA: Ex 557 nm, Em 583 nm).^{[4][13]} d. A fluorescent band at the molecular weight of ACE (~150-180 kDa, depending on glycosylation) should be visible in the probe-treated lane but not in the DMSO control.

Protocol 3: Proteomic Profiling of CBA-Probe Targets in Cell Lysate

This protocol outlines the use of the alkyne-tagged CBA-Probe to identify targets in a complex proteome.

Materials:

- A549 cells (or other relevant cell line)
- Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors (use non-denaturing conditions)^[8]
- Alkyne-CBA-Probe (10 mM stock in DMSO)
- Captopril (100 mM stock in DMSO for competitive assay)
- Click Chemistry Reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO_4).
- Streptavidin agarose beads
- Mass spectrometry-grade trypsin

Procedure:

- Cell Lysate Preparation: a. Harvest cells and wash twice with cold PBS. b. Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (proteome) and determine protein concentration (e.g., via BCA assay). Adjust concentration to 2 mg/mL.
- Probe Labeling: a. For the labeling sample, add alkyne-CBA-Probe to 1 mL of lysate to a final concentration of 10 µM. b. For the competitive control, pre-incubate 1 mL of lysate with 100 µM captopril for 30 minutes at 37°C, then add 10 µM alkyne-CBA-Probe. c. Incubate all samples for 1 hour at 37°C.
- Click Chemistry: a. To each sample, add the click-mix components sequentially: Azide-PEG3-Biotin (100 µM final), TCEP (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM final). b. Vortex and incubate for 1 hour at room temperature.
- Enrichment of Labeled Proteins: a. Add 50 µL of pre-washed streptavidin agarose bead slurry to each sample. b. Incubate for 2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation (1500 x g, 2 min) and discard the supernatant. d. Wash the beads extensively: 2x with 0.5% SDS in PBS, 2x with 6M Urea, and 3x with 50 mM Ammonium Bicarbonate.
- Sample Preparation for Mass Spectrometry: a. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. b. Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C). c. Alkylate with iodoacetamide (20 mM, 30 min at RT in the dark). d. Add trypsin (1 µg) and digest overnight at 37°C. e. Elute the peptides from the beads, desalt using a C18 StageTip, and analyze by LC-MS/MS.[3][14][15]

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